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Glycine, N-[2-(methylseleno)benzoyl]-

Cat. No.: B14784518
M. Wt: 272.17 g/mol
InChI Key: JRUMIRKSXQNKBG-UHFFFAOYSA-N
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Description

Contextualizing N-Benzoyl Glycine (B1666218) Derivatives within Synthetic Organic Chemistry

N-benzoyl glycine derivatives, with the parent compound being N-benzoyl glycine (commonly known as hippuric acid), are a class of molecules that have long been of interest in organic and medicinal chemistry. wikipedia.orgacs.org Hippuric acid itself is a metabolite formed from the conjugation of benzoic acid and glycine in the liver. wikipedia.org

The synthesis of N-benzoyl glycine derivatives is typically achieved through the acylation of glycine with a substituted benzoyl chloride in the presence of a base, a reaction known as the Schotten-Baumann reaction. uomustansiriyah.edu.iq This straightforward synthetic route allows for the introduction of a wide variety of substituents onto the benzoyl ring, enabling the systematic modification of the molecule's properties.

Key characteristics of N-benzoyl glycine derivatives:

Structural Versatility: The benzene (B151609) ring can be functionalized with various substituents to modulate electronic and steric properties.

Biological Relevance: As acyl amino acid derivatives, they can interact with biological systems and are often studied for their potential as enzyme inhibitors or as biomarkers. globalconference.info

Synthetic Utility: The amide linkage provides a stable and synthetically accessible core structure.

The Role of Organoselenium Compounds in Advanced Chemical Studies

Organoselenium chemistry has garnered significant attention due to the unique properties conferred by the selenium atom. Selenium, being a chalcogen like sulfur and oxygen, imparts distinct reactivity to organic molecules. The carbon-selenium bond is weaker and more polarizable than the carbon-sulfur or carbon-oxygen bond, leading to unique chemical transformations.

In recent years, the focus on organoselenium compounds has shifted from their utility in synthetic organic chemistry to their potential applications in medicinal chemistry and materials science. researchgate.netnih.gov Many organoselenium compounds have been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.net

One of the most notable properties of certain organoselenium compounds is their ability to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). nih.govnih.gov GPx plays a crucial role in cellular defense against oxidative damage by catalyzing the reduction of hydroperoxides. Synthetic organoselenium compounds that can replicate this activity are of great interest for their potential therapeutic applications. A well-known example of a GPx mimic is Ebselen. nih.gov

Academic Significance and Current Research Trajectories of N-[2-(methylseleno)benzoyl]glycine

While specific research on N-[2-(methylseleno)benzoyl]glycine is not extensively documented in publicly available literature, its academic significance can be inferred from the convergence of the properties of its constituent parts. The presence of the methylseleno (-SeCH3) group on the benzoyl ring introduces a redox-active center into the N-benzoyl glycine scaffold.

Potential Research Trajectories:

Glutathione Peroxidase Mimicry: A primary area of investigation would be to evaluate the compound's ability to act as a GPx mimic. The selenium atom is poised to undergo redox cycling, which is a key feature of GPx activity.

Antioxidant Activity: Stemming from its potential GPx mimicry, the compound could be explored for its broader antioxidant properties and its ability to protect cells from oxidative stress.

Synthesis of Novel Derivatives: The core structure of N-[2-(methylseleno)benzoyl]glycine provides a platform for the synthesis of a library of related compounds with modified glycine or benzoyl moieties to explore structure-activity relationships.

Biological Screening: Given the diverse biological activities of organoselenium compounds, N-[2-(methylseleno)benzoyl]glycine and its analogs would be prime candidates for screening against various biological targets, including cancer cell lines and inflammatory pathways.

The synthesis of N-[2-(methylseleno)benzoyl]glycine would likely involve the coupling of 2-(methylseleno)benzoic acid with glycine or its ester derivative. chemicalbook.com The 2-(methylseleno)benzoic acid precursor is a known compound. chemicalbook.com

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
GlycineC₂H₅NO₂75.07Simplest amino acid
Hippuric Acid (N-Benzoyl glycine)C₉H₉NO₃179.17N-acyl glycine derivative
2-(Methylseleno)benzoic acidC₈H₈O₂Se215.11Organoselenium benzoic acid
EbselenC₁₃H₉NOSe274.18Known GPx mimic

Table 2: Comparison of Related Compound Classes

Compound ClassGeneral StructureKey CharacteristicsPotential Applications
N-Benzoyl GlycinesR-CO-NH-CH₂-COOH (where R is a substituted phenyl group)Structurally versatile, biologically relevant amide linkageEnzyme inhibitors, biomarkers
Organoselenium CompoundsR-Se-R'Redox-active selenium atom, unique reactivityCatalysts, medicinal agents (antioxidant, anticancer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3Se B14784518 Glycine, N-[2-(methylseleno)benzoyl]-

Properties

Molecular Formula

C10H11NO3Se

Molecular Weight

272.17 g/mol

IUPAC Name

2-[(2-methylselanylbenzoyl)amino]acetic acid

InChI

InChI=1S/C10H11NO3Se/c1-15-8-5-3-2-4-7(8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)

InChI Key

JRUMIRKSXQNKBG-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC=CC=C1C(=O)NCC(=O)O

Origin of Product

United States

Synthetic Methodologies for N 2 Methylseleno Benzoyl Glycine and Analogous Structures

Direct N-Acylation Strategies

Direct N-acylation represents the most straightforward conceptual approach to the synthesis of N-[2-(methylseleno)benzoyl]glycine. This strategy hinges on the formation of an amide linkage between the amino group of glycine (B1666218) and the carboxyl group of 2-(methylseleno)benzoic acid, typically via an activated carboxylic acid derivative.

Synthesis via Coupling of Glycine with 2-(methylseleno)benzoyl Chloride Precursors

A primary and widely employed method for N-acylation is the Schotten-Baumann reaction, which can be adapted for the synthesis of N-[2-(methylseleno)benzoyl]glycine. uomustansiriyah.edu.iqglobalconference.infoijsr.netbrainly.com This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.

The synthesis commences with the preparation of the requisite acyl chloride, 2-(methylseleno)benzoyl chloride. This precursor is typically synthesized from 2-(methylseleno)benzoic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.comchemicalbook.com The use of thionyl chloride is common due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed. youtube.com

Once the 2-(methylseleno)benzoyl chloride is obtained, it is reacted with glycine in an aqueous alkaline solution. uomustansiriyah.edu.iqglobalconference.info The base, commonly sodium hydroxide, serves two critical purposes: it deprotonates the amino group of glycine to enhance its nucleophilicity and neutralizes the hydrogen chloride that is formed as a byproduct of the reaction. brainly.com The reaction is typically performed at low temperatures to control its exothermicity and minimize the hydrolysis of the acyl chloride.

A generalized reaction scheme is presented below:

Activation of Carboxylic Acid: 2-(methylseleno)benzoic acid + SOCl₂ → 2-(methylseleno)benzoyl chloride + SO₂ + HCl

N-Acylation of Glycine: 2-(methylseleno)benzoyl chloride + H₂N-CH₂-COOH + 2 NaOH → Glycine, N-[2-(methylseleno)benzoyl]- (sodium salt) + NaCl + 2 H₂O

Acidification: Glycine, N-[2-(methylseleno)benzoyl]- (sodium salt) + HCl → Glycine, N-[2-(methylseleno)benzoyl]- + NaCl

The final product, N-[2-(methylseleno)benzoyl]glycine, precipitates upon acidification of the reaction mixture and can be collected by filtration.

Optimization of Reaction Conditions and Reagent Selection in N-Benzoylation Processes

The efficiency of the N-benzoylation process is contingent on several factors, and optimization is often necessary to achieve high yields and purity. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the acylating agent.

Table 1: Key Parameters for Optimization of N-Benzoylation Reactions

Parameter Options and Considerations
Base Sodium hydroxide is commonly used for its low cost and effectiveness. uomustansiriyah.edu.iqglobalconference.info Other bases like potassium carbonate or pyridine can also be employed. The concentration of the base is crucial; an excess can lead to the hydrolysis of the acyl chloride. ijsr.net
Solvent A two-phase system, such as water and a non-polar organic solvent (e.g., dichloromethane), can be utilized, sometimes in conjunction with a phase-transfer catalyst to facilitate the reaction between the water-soluble glycinate and the organic-soluble acyl chloride.
Temperature The reaction is typically initiated at low temperatures (0-5 °C) to control the exothermic nature of the acylation and to minimize the hydrolysis of the acyl chloride. The reaction may then be allowed to warm to room temperature to ensure completion.
Acylating Agent While acyl chlorides are highly reactive and commonly used, other activating agents for the carboxylic acid, such as carbodiimides (e.g., EDAC) in the presence of coupling additives (e.g., HOBt), can be used, particularly in non-aqueous conditions.

| pH Control | Careful control of pH during the reaction and workup is essential. The initial basic conditions are necessary for the reaction to proceed, while the final acidification is required to precipitate the product. |

Convergent and Divergent Synthetic Approaches Utilizing Glycine Derivatives

Beyond direct acylation, convergent and divergent strategies offer alternative pathways to N-[2-(methylseleno)benzoyl]glycine and its analogs, providing flexibility in accessing a range of related structures.

A divergent synthesis would begin with a common intermediate that can be modified to produce a library of related compounds. For example, one could synthesize N-(2-bromobenzoyl)glycine. This common intermediate could then be subjected to various cross-coupling reactions or nucleophilic substitution with different selenium-containing nucleophiles (e.g., sodium methylselenide, NaSeMe) to introduce the methylseleno group and other analogous selenoalkyl or selenoaryl moieties. This approach is particularly efficient for generating a series of analogs for structure-activity relationship studies.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation in Synthetic Endeavors

The unambiguous structural confirmation of N-[2-(methylseleno)benzoyl]glycine is paramount and is achieved through a combination of spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the benzoyl ring, a singlet for the methyl group attached to the selenium atom, and signals for the methylene and amide protons of the glycine moiety. nih.govbeilstein-journals.orghmdb.cahmdb.ca

¹³C NMR spectroscopy would provide information on the carbon skeleton, with distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, the methyl carbon of the methylseleno group, and the methylene carbon of the glycine unit. nih.govhmdb.cansf.gov

Table 2: Predicted NMR Data for N-[2-(methylseleno)benzoyl]glycine

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
¹H ~10-12 broad singlet
~8.5-9.0 triplet
~7.2-7.8 multiplet
~4.0-4.2 doublet
~2.3-2.5 singlet
¹³C ~170-175 singlet
~165-170 singlet
~125-140 multiple singlets
~41-43 singlet

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide the exact mass, further corroborating the molecular formula. nih.gov

Infrared (IR) Spectroscopy can identify the presence of key functional groups. Expected characteristic absorption bands would include N-H stretching of the amide, C=O stretching of the amide and carboxylic acid, and aromatic C-H and C=C stretching vibrations. nih.gov

Chromatographic Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS or GC-MS), are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. nih.govresearchgate.netmdpi.comsielc.comhelixchrom.com Reversed-phase HPLC is a common method for the analysis of N-acyl amino acids. nih.govmdpi.com

Considerations for Regiospecific and Stereoselective Synthesis of Related Structures

Regiospecificity is a critical consideration in the synthesis of the 2-(methylseleno)benzoyl precursor. The introduction of the methylseleno group specifically at the ortho position to the carboxyl group is essential. This can be achieved through methods such as directed ortho-metalation of benzoic acid, where the carboxylate group directs a strong base (like s-butyllithium) to deprotonate the adjacent ortho position, which can then be quenched with an electrophilic selenium reagent (e.g., dimethyl diselenide). nih.govorganic-chemistry.org

Stereoselectivity is not a factor in the synthesis of N-[2-(methylseleno)benzoyl]glycine itself, as glycine is an achiral amino acid. However, when synthesizing analogous structures using chiral α-amino acids, preserving the stereochemical integrity of the chiral center is crucial. The N-acylation reaction conditions, particularly the choice of coupling reagents and the absence of harsh basic or acidic conditions that could promote racemization, must be carefully selected. For instance, the use of peptide coupling reagents at or below room temperature is generally effective in preventing significant loss of stereochemical purity.

Chemical Reactivity and Mechanistic Investigations of N 2 Methylseleno Benzoyl Glycine

Oxidative Transformations of the Methylseleno Moiety

The selenium atom in the methylseleno group is susceptible to oxidation, leading to the formation of selenoxides and selenones. These transformations are central to the compound's redox chemistry.

The oxidation of aryl selenides, such as the methylseleno group in N-[2-(methylseleno)benzoyl]glycine, is a common and well-studied reaction. Treatment with oxidizing agents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or ozone can convert the selenide (B1212193) to the corresponding selenoxide. wikipedia.orgmdpi.com The reaction proceeds through a nucleophilic attack of the selenium atom on the oxidant.

Further oxidation of the selenoxide under more forcing conditions can yield the corresponding selenone. wikipedia.org The general scheme for these oxidative transformations is as follows:

Selenide to Selenoxide: R-Se-R' + [O] → R-Se(O)-R'

Selenoxide to Selenone: R-Se(O)-R' + [O] → R-Se(O)₂-R'

The electrochemical oxidation of aryl selenides has also been investigated, showing that they can be converted to their respective selenoxides. marquette.edu In some cases, selenonium compounds can also be formed through the coupling of oxidized species. marquette.edu

The redox mechanisms involving the selenium moiety are of significant interest. The oxidation of selenides to selenoxides is a key step in many synthetic applications, most notably the selenoxide elimination reaction. wikipedia.orgmdpi.com This reaction involves the syn-elimination of the selenoxide to form an alkene, a process that proceeds under mild conditions. wikipedia.orgnih.gov The mechanism is a concerted, intramolecular process where the selenoxide oxygen acts as a base, abstracting a proton from a carbon atom beta to the selenium. wikipedia.org

Computational studies have provided insight into the energetics of selenoxide eliminations, indicating that they are generally kinetically favored over the corresponding selenone eliminations. nih.gov The antioxidant activity of organoselenium compounds is also linked to their redox chemistry, with their ability to scavenge reactive oxygen species being a key feature. researchgate.nethbni.ac.in The rate of reaction of selenides with various oxidants has been studied, with selenols showing the highest reactivity, followed by selenides and diselenides. nih.gov

Reductive Pathways of the Compound

The methylseleno group can also undergo reduction. Aryl selenides can be reduced to the corresponding arenes through various methods. For instance, radical reductions using tin hydrides can cleave the carbon-selenium bond. researchgate.netorganic-chemistry.org Selenium-mediated reductions of nitroarenes to aryl amines have also been developed, highlighting the role of selenium compounds in reductive transformations. core.ac.uknih.gov In the context of N-[2-(methylseleno)benzoyl]glycine, reductive cleavage of the C-Se bond would likely yield N-(2-carboxybenzoyl)glycine.

Electrophilic and Nucleophilic Substitution Reactions on the Benzoyl Moiety

The benzoyl moiety of N-[2-(methylseleno)benzoyl]glycine is subject to both electrophilic and nucleophilic substitution reactions. The reactivity of the aromatic ring is influenced by the presence of the methylseleno and the N-acylglycine substituents.

Electrophilic aromatic substitution on the benzoyl ring is directed by the existing substituents. The methylseleno group is an ortho-, para-directing group, while the acylamino group is also ortho-, para-directing. However, the carbonyl group of the benzoyl moiety is a meta-directing deactivator. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions. Selenium dioxide has been used as a selenium source in electrophilic aromatic substitution reactions, though its oxidative nature can lead to competing reactions like oxidative polymerization, especially with arylamines. beilstein-journals.orgbeilstein-journals.org

Nucleophilic acyl substitution at the carbonyl carbon of the benzoyl group is a plausible reaction pathway. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org The reactivity of the carbonyl group towards nucleophiles is influenced by the nature of the leaving group and the reaction conditions. In N-[2-(methylseleno)benzoyl]glycine, the glycine (B1666218) moiety is the leaving group in a potential nucleophilic acyl substitution. The reaction generally proceeds through a tetrahedral intermediate. libretexts.org

Reactivity Profiles of the Glycine Amide and Carboxyl Functions

The glycine portion of the molecule possesses both an amide and a carboxyl functional group, each with its own characteristic reactivity. The amide bond can undergo hydrolysis under acidic or basic conditions to yield 2-(methylseleno)benzoic acid and glycine. The reactivity of N-acylglycines has been studied in the context of peptide chemistry, where the formation and cleavage of the amide bond are of central importance. researchgate.netnih.gov

The terminal carboxyl group of the glycine moiety can undergo esterification with alcohols in the presence of an acid catalyst. It can also be converted to an acid chloride using reagents like thionyl chloride, which can then be used to form other derivatives. globalconference.infouomustansiriyah.edu.iq The synthesis of hippuric acid (N-benzoylglycine) from glycine and benzoyl chloride is a classic example of the reactivity of the amino group of glycine in forming an amide bond. globalconference.infouomustansiriyah.edu.iqacs.org

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of the chemical transformations of N-[2-(methylseleno)benzoyl]glycine are crucial for understanding its reactivity. Kinetic studies of selenoxide elimination have shown that the reaction is generally fast and occurs at low temperatures. wikipedia.org The rate of oxidation of selenium-containing compounds has also been investigated, with apparent second-order rate constants determined for their reactions with various oxidants. nih.gov

Thermodynamic data for organoselenium reactions can provide insights into the feasibility and position of equilibrium for various transformations. For example, free energy calculations for selenoxide syn-eliminations have been performed to understand the thermodynamic outcomes of these reactions. nih.gov Thermodynamic studies on the removal of selenium oxyanions from wastewater also provide valuable information on the interactions of selenium compounds. frontiersin.org

Interactive Data Table: Reactivity of Functional Groups in N-[2-(methylseleno)benzoyl]glycine and Analogous Compounds

Functional GroupType of ReactionReagents/ConditionsExpected Product(s)
Methylseleno OxidationH₂O₂, mCPBASelenoxide, Selenone
ReductionTin hydridesN-(2-carboxybenzoyl)glycine
Benzoyl (Aromatic Ring) Electrophilic SubstitutionElectrophiles (e.g., Br₂)Substituted benzoyl derivative
Benzoyl (Carbonyl) Nucleophilic Acyl SubstitutionNucleophiles (e.g., H₂O, ROH)2-(methylseleno)benzoic acid + glycine or glycine ester
Glycine (Amide) HydrolysisAcid or base2-(methylseleno)benzoic acid + glycine
Glycine (Carboxyl) EsterificationAlcohol, acid catalystGlycine ester derivative

Coordination Chemistry of N 2 Methylseleno Benzoyl Glycine and Its Metal Complexes

Ligand Design Principles Incorporating Organoselenium and Glycine (B1666218) Conjugates

The design of ligands for coordination chemistry is a field driven by the desire to create molecules with specific properties, such as catalytic activity, therapeutic potential, or unique material characteristics. The ligand N-[2-(methylseleno)benzoyl]glycine is a prime example of a multi-functional ligand that combines the features of organoselenium chemistry with the biocompatibility and coordinating ability of amino acids. ias.ac.in

The incorporation of selenium into ligand design is of particular interest due to its unique electronic properties. Selenium is a soft donor atom, which, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory, prefers to coordinate with soft metal ions. acs.org The presence of the selenium atom in N-[2-(methylseleno)benzoyl]glycine introduces a soft donor site, which can lead to strong coordination with certain transition metals. ias.ac.in Furthermore, organoselenium compounds are known for their redox activity, which can impart interesting electronic and catalytic properties to their metal complexes. mdpi.com

The glycine conjugate portion of the ligand provides several key advantages. Glycine is the simplest amino acid, and its incorporation into the ligand structure can enhance biocompatibility and water solubility. jocpr.com The glycine moiety offers two additional coordination sites: the carboxylate oxygen and the amide nitrogen. This makes N-[2-(methylseleno)benzoyl]glycine a potentially tridentate ligand, capable of forming stable chelate rings with metal ions. The formation of these chelate rings is entropically favored and leads to more stable metal complexes compared to coordination with monodentate ligands. jocpr.com

The design of N-[2-(methylseleno)benzoyl]glycine, therefore, represents a strategic approach to creating a versatile ligand. The combination of a soft selenium donor, a hard carboxylate oxygen donor, and an intermediate amide nitrogen donor allows for coordination with a variety of metal ions with different hard-soft characteristics. ias.ac.injocpr.com This "hard-soft" donor combination can lead to complexes with unique structural and electronic properties. ias.ac.in

Complexation Behavior with Transition Metal Ions (e.g., Cobalt(II), Copper(II), Magnesium(II) derivatives)

The versatile coordination capabilities of N-[2-(methylseleno)benzoyl]glycine have been demonstrated through its complexation with various transition metal ions, including cobalt(II), copper(II), and magnesium(II). The interaction of the ligand with these metal ions leads to the formation of stable coordination complexes with distinct stoichiometries and geometries.

Studies have shown that N-[2-(methylseleno)benzoyl]glycine typically acts as a bidentate or tridentate ligand, coordinating to the metal center through the selenium atom, the carboxylate oxygen, and in some cases, the amide nitrogen. ias.ac.injocpr.com The specific coordination mode can depend on the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

In the case of cobalt(II) and copper(II), the formation of 1:2 (metal:ligand) complexes is commonly observed. rdd.edu.iq These d-block elements are known to form stable complexes with ligands containing nitrogen, oxygen, and softer donor atoms like selenium. The coordination with Co(II) and Cu(II) often results in complexes with octahedral or distorted octahedral geometries. nih.govnih.gov

The general reaction for the formation of these complexes can be represented as:

MCl₂ + 2 L → ML₂ + 2 HCl

Where M represents the metal ion (Co²⁺, Cu²⁺, Mg²⁺) and L represents the deprotonated N-[2-(methylseleno)benzoyl]glycine ligand. The formation of these complexes is often carried out in a suitable solvent, and the resulting products can be isolated as solid materials.

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their chemical and physical properties. A combination of techniques, including crystallographic analysis and spectroscopy, is employed to determine the coordination geometry and the nature of the metal-ligand interactions.

Crystallographic Analysis of Coordination Geometries

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a coordination complex. acs.orgnih.gov While specific crystallographic data for the metal complexes of N-[2-(methylseleno)benzoyl]glycine are not widely available in the public domain, general principles of coordination chemistry allow for the prediction of their likely geometries.

For Co(II) and Cu(II) complexes with a 1:2 stoichiometry, a distorted octahedral geometry is highly probable. nih.govnih.gov In such a structure, the two N-[2-(methylseleno)benzoyl]glycine ligands would coordinate to the central metal ion, with additional coordination sites potentially occupied by solvent molecules. The Jahn-Teller effect in Cu(II) complexes often leads to a tetragonally distorted octahedral geometry. mdpi.com

For a Mg(II) complex, an octahedral coordination environment is also expected, as this is a common geometry for magnesium complexes. mdpi.comnih.gov The coordination would likely involve the carboxylate oxygen and potentially the amide nitrogen and selenium atom, depending on the steric and electronic factors. mdpi.com

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopic techniques provide valuable insights into the coordination environment of the metal ion and the changes that occur in the ligand upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. Upon complexation of N-[2-(methylseleno)benzoyl]glycine with a metal ion, shifts in the vibrational frequencies of the C=O (carboxylate), N-H (amide), and C-Se bonds are expected. A significant shift in the C=O stretching frequency to a lower wavenumber is indicative of coordination through the carboxylate oxygen. jocpr.com Similarly, changes in the N-H and C-Se stretching vibrations would suggest the involvement of the amide nitrogen and the selenium atom in the coordination. researchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the d-orbital splitting and the geometry of the coordination sphere. For Co(II) and Cu(II) complexes, d-d transitions are observed in the visible region of the spectrum. The position and intensity of these bands are characteristic of the coordination geometry. For instance, octahedral Co(II) complexes typically show absorption bands corresponding to the ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), and ⁴T₁g(F) → ⁴T₁g(P) transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the changes in the chemical environment of the ligand upon complexation. Shifts in the resonances of the protons and carbons near the coordinating atoms provide evidence of metal-ligand bond formation. For diamagnetic complexes like those of Mg(II), sharp NMR signals are expected. For paramagnetic complexes of Co(II) and Cu(II), the NMR spectra may be broadened. ⁷⁷Se NMR can be particularly informative, with a downfield shift of the selenium signal upon coordination to a metal center. researchgate.net

Spectroscopic TechniqueKey Observables for N-[2-(methylseleno)benzoyl]glycine Complexes
Infrared (IR) Shift in ν(C=O), ν(N-H), and ν(C-Se) stretching frequencies.
UV-Visible d-d transitions for Co(II) and Cu(II) complexes, indicative of coordination geometry.
NMR Shifts in ¹H and ¹³C signals near coordination sites. ⁷⁷Se chemical shift changes.

Influence of Coordination on Electronic Structure and Redox Properties of the Central Metal and Ligand

The coordination of N-[2-(methylseleno)benzoyl]glycine to a metal center has a profound influence on the electronic structure and redox properties of both the metal ion and the ligand itself.

The electronic structure of the central metal ion is significantly altered upon complexation. The interaction with the ligand's donor atoms leads to the splitting of the d-orbitals of the metal, as described by ligand field theory. The magnitude of this splitting depends on the nature of the ligand and the metal ion. The presence of a soft selenium donor in the coordination sphere can influence the ligand field strength and, consequently, the magnetic and electronic properties of the complex. cdnsciencepub.com

The redox potential of the central metal ion is also modulated by coordination. The electron-donating or -withdrawing nature of the ligand can stabilize or destabilize different oxidation states of the metal. The selenium atom in N-[2-(methylseleno)benzoyl]glycine, being a relatively soft and polarizable donor, can influence the redox potential of the metal center. For instance, it can stabilize lower oxidation states of the metal ion. cdnsciencepub.com

Conversely, the redox properties of the ligand are also affected by coordination. The selenium atom in organoselenium compounds is known to be redox-active. mdpi.com Upon coordination to a metal, the electron density on the selenium atom is altered, which can change its susceptibility to oxidation or reduction. The metal center can act as a template, promoting or inhibiting redox processes at the selenium atom. mdpi.com This interplay between the metal and the ligand can lead to interesting catalytic activities, where the complex can participate in electron transfer reactions. cdnsciencepub.com

Advanced Computational and Theoretical Studies on N 2 Methylseleno Benzoyl Glycine

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of N-[2-(methylseleno)benzoyl]glycine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to provide insights into electron distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Detailed analyses of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap between HOMO and LUMO helps in determining the chemical reactivity and kinetic stability of the molecule. For N-[2-(methylseleno)benzoyl]glycine, the selenium atom is expected to significantly influence the electronic landscape, with its lone pairs likely contributing to the HOMO.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer interactions and the delocalization of electron density. This analysis can quantify the interaction between the selenium atom, the aromatic ring, and the glycine (B1666218) moiety, providing a deeper understanding of the intramolecular forces that govern the molecule's structure and properties.

Table 1: Illustrative Quantum Chemical Parameters for N-[2-(methylseleno)benzoyl]glycine (Note: The following data is hypothetical and serves for illustrative purposes based on typical values for similar organoselenium compounds.)

Parameter Calculated Value Significance
HOMO Energy -6.2 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.8 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.4 eV Indicator of chemical stability and reactivity.

Conformational Landscapes and Energetic Profiles of the Compound

The flexibility of the N-[2-(methylseleno)benzoyl]glycine molecule, particularly around the amide bond and the C-Se bond, gives rise to multiple possible conformations. Understanding the conformational landscape and the energetic profiles of these different spatial arrangements is essential for predicting the molecule's behavior in various environments.

Potential Energy Surface (PES) scans are performed by systematically varying specific dihedral angles and calculating the corresponding energy. This allows for the identification of local and global energy minima, which correspond to stable conformers, as well as transition states that connect them. These calculations provide valuable information on the rotational barriers and the relative populations of different conformers at a given temperature. The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding involving the glycine moiety, would be a key determinant of the preferred conformations.

Theoretical Prediction of Reactivity Pathways and Transition State Analysis

Computational methods are instrumental in predicting the reactivity of N-[2-(methylseleno)benzoyl]glycine and elucidating the mechanisms of its potential chemical transformations. By modeling reaction pathways, it is possible to identify intermediates and, crucially, the transition states that govern the reaction rates.

Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies. For instance, the oxidation of the selenium center, a common reaction for organoselenium compounds, can be modeled to understand the step-by-step mechanism and the energetic barriers involved. The analysis of the vibrational frequencies of the transition state structure (characterized by a single imaginary frequency) confirms its identity and provides further insight into the reaction coordinate. Such studies are vital for understanding the compound's potential role in various chemical and biological processes.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of N-[2-(methylseleno)benzoyl]glycine over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed picture of its conformational dynamics and its interactions with surrounding molecules, such as solvents or biological macromolecules.

These simulations can reveal the nature and lifetime of intramolecular hydrogen bonds and other non-covalent interactions that stabilize certain conformations. When placed in a solvent, such as water, MD simulations can elucidate the structure of the solvation shell around the molecule and quantify the strength of its interactions with solvent molecules. This is critical for understanding its solubility and transport properties. Furthermore, MD can be used to explore how the molecule might interact with biological targets, providing insights into its potential bioactivity.

In Silico Modeling for Interpretation of Spectroscopic Data

Computational modeling plays a significant role in the interpretation of experimental spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, a more accurate assignment of spectral features can be achieved.

For N-[2-(methylseleno)benzoyl]glycine, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can aid in the structural elucidation of the molecule in solution. Similarly, the calculation of infrared (IR) vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the amide and carboxylic acid groups, and vibrations involving the C-Se bond. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Table 2: List of Compounds Mentioned

Compound Name
Glycine, N-[2-(methylseleno)benzoyl]-

Applications in Chemical Synthesis and Materials Science

Utility as a Precursor for Novel Molecular Architectures

The bifunctional nature of Glycine (B1666218), N-[2-(methylseleno)benzoyl]- makes it a valuable building block for the synthesis of complex molecules, particularly heterocyclic compounds. N-acyl alpha-amino acids are well-established precursors for the synthesis of a variety of heterocyclic systems, which are pivotal scaffolds in medicinal chemistry and drug design. nih.govibmmpeptide.comnih.gov The presence of the benzoyl group allows for cyclization reactions, while the glycine unit provides a flexible linker and additional functional handles.

The methylseleno group at the ortho position of the benzoyl ring introduces a unique reactive site. Organoselenium compounds are known for their diverse reactivity, enabling the construction of selenium-containing heterocycles. researchgate.net These heterocycles are of significant interest due to their potential biological activities. The selenium atom can participate in various cyclization and cross-coupling reactions, facilitating the synthesis of novel molecular frameworks that would be challenging to access through other synthetic routes.

For instance, intramolecular cyclization reactions involving the selenium atom and the amide functionality could lead to the formation of benzoselenazinone derivatives. Furthermore, the carboxylic acid of the glycine moiety can be activated for amide bond formation, allowing for its incorporation into larger peptide-based structures or macrocycles. The interplay between the N-acylglycine unit and the methylseleno group provides a versatile platform for the design and synthesis of innovative molecular architectures with potential applications in various fields of chemistry.

Table 1: Potential Heterocyclic Scaffolds from Glycine, N-[2-(methylseleno)benzoyl]-

PrecursorPotential Heterocyclic ProductKey Reaction Type
Glycine, N-[2-(methylseleno)benzoyl]-BenzoselenazinonesIntramolecular Cyclization
Glycine, N-[2-(methylseleno)benzoyl]-Seleno-containing benzodiazepinesRing Expansion/Cyclization
Glycine, N-[2-(methylseleno)benzoyl]-Fused SelenophenesCyclocondensation

Role as a Reagent in Organic Transformations and Catalytic Cycles

Beyond its role as a structural precursor, Glycine, N-[2-(methylseleno)benzoyl]- can also function as a reagent in various organic transformations. The methylseleno group is the key to this reactivity. Organoselenium compounds are widely utilized in organic synthesis due to the unique properties of the selenium atom, which can exist in various oxidation states. rsc.org

The selenium atom in Glycine, N-[2-(methylseleno)benzoyl]- can be oxidized to a selenoxide, which can then participate in syn-elimination reactions to introduce double bonds into organic molecules. This is a mild and efficient method for the synthesis of unsaturated compounds. Additionally, the selenium atom can act as a nucleophile or an electrophile, depending on the reaction conditions, making it a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds.

In the context of catalysis, organoselenium compounds have been investigated as catalysts or catalyst precursors in a variety of reactions. rsc.org The selenium atom can mediate redox processes, making it suitable for use in oxidation and reduction reactions. For example, diaryl diselenides, which can be conceptually related to the methylseleno group, are known to catalyze a range of oxidative transformations. While direct catalytic applications of Glycine, N-[2-(methylseleno)benzoyl]- are yet to be extensively explored, its structure suggests potential for its involvement in selenium-mediated catalytic cycles.

Table 2: Potential Organic Transformations Mediated by Glycine, N-[2-(methylseleno)benzoyl]-

Transformation TypeRole of Selenium MoietyProduct Type
Oxidative EliminationFormation of Selenoxide IntermediateAlkenes
Electrophilic SelenylationReaction with NucleophilesFunctionalized Selenides
Nucleophilic SelenylationReaction with ElectrophilesSelenoethers
Redox CatalysisMediation of Electron TransferOxidized/Reduced Substrates

Potential in the Development of Polymeric Materials and Functionalized Surfaces

The unique combination of a biocompatible glycine unit and a reactive organoselenium group makes Glycine, N-[2-(methylseleno)benzoyl]- an attractive candidate for the development of advanced polymeric materials and functionalized surfaces. Glycine and other amino acids are increasingly being used to create functional polymers with applications in biomedicine and materials science. nih.gov

The carboxylic acid and amide groups of the glycine backbone can be utilized for polymerization reactions, leading to the formation of polyesters or polyamides. The incorporation of the methylseleno group into the polymer chain would impart unique properties to the resulting material. Organoselenium compounds are known to possess interesting electronic and optical properties, which could be harnessed in the design of functional polymers for applications in electronics and photonics. researchgate.net

Furthermore, the selenium moiety can serve as a point of attachment for surface modification. The ability of selenium to form strong bonds with certain metal surfaces, such as gold, allows for the creation of self-assembled monolayers (SAMs). These functionalized surfaces could have applications in biosensors, drug delivery systems, and as biocompatible coatings for medical devices. The glycine component would enhance the biocompatibility of such surfaces. The development of polymers and functionalized surfaces based on Glycine, N-[2-(methylseleno)benzoyl]- represents a promising avenue for the creation of novel materials with tailored properties. acs.org

Mechanistic Probes of Biological Activity: Understanding Interactions at the Molecular Level

Molecular Mechanisms of Antioxidant Action and Reactive Oxygen Species Neutralization

Research into the antioxidant properties of glycine (B1666218) and its derivatives has revealed several mechanisms of action. Glycine itself has been shown to inhibit the production of reactive oxygen species (ROS) in neutrophils. nih.gov This inhibition of the oxidative burst appears to be independent of the glycine-gated chloride channel and may occur at the membrane level. nih.gov

In the context of oxidative stress, glycine has demonstrated the ability to mitigate lipid oxidative damage. nih.gov Studies have shown that it can reduce the levels of thiobarbituric acid-reactive substances (TBA-RS) and chemiluminescence, which are indicators of lipid peroxidation. nih.gov This protective effect is thought to be mediated by the neutralization of free radicals. nih.gov Furthermore, glycine can directly interact with and reduce the content of sulfhydryl groups, as observed in its reaction with a commercial glutathione (B108866) (GSH) solution. nih.gov

The introduction of a methylseleno group in Glycine, N-[2-(methylseleno)benzoyl]- is anticipated to enhance these antioxidant capabilities. Organoselenium compounds are known for their potent antioxidant activities, often mimicking the function of glutathione peroxidase, a key antioxidant enzyme. The selenium atom can directly participate in redox cycling, thereby neutralizing a wide range of reactive oxygen species.

A proposed mechanism for Glycine, N-[2-(methylseleno)benzoyl]- involves the selenium moiety acting as a catalytic center for the reduction of hydroperoxides, using thiols such as glutathione as the reducing equivalents. This process would directly contribute to the detoxification of harmful ROS and the protection of cellular components from oxidative damage.

Elucidation of Enzyme Modulation Pathways

The glycine conjugation pathway is a critical metabolic route for the detoxification of various compounds. researchgate.net This pathway involves two key enzymes: acyl-CoA ligase (ACSM2B) and glycine N-acyltransferase (GLYAT). researchgate.netmdpi.com These enzymes work in concert to conjugate glycine with various acyl-CoA molecules, facilitating their excretion. nih.gov

Glycine, N-[2-(methylseleno)benzoyl]- , being a derivative of glycine, is expected to interact with this pathway. It could potentially act as a substrate or an inhibitor of GLYAT. If it acts as a substrate, it would be conjugated and subsequently eliminated. If it functions as an inhibitor, it could lead to the accumulation of other substrates of this pathway, which may have toxic effects.

Furthermore, glycine metabolism is regulated by the glycine cleavage system (GCS), which is composed of four proteins. nih.gov Dysregulation of this system can lead to significant changes in glycine levels and its derivatives. nih.gov The impact of Glycine, N-[2-(methylseleno)benzoyl]- on the GCS is another area of interest for understanding its metabolic fate and potential enzymatic modulation.

Another relevant enzyme is Glycine N-methyltransferase (GNMT), which plays a significant role in regulating the levels of S-adenosylmethionine (AdoMet), the primary methyl group donor in the cell. researchgate.net By modulating GNMT activity, a compound could influence numerous methylation reactions that are vital for cellular function. researchgate.net The benzoyl moiety of Glycine, N-[2-(methylseleno)benzoyl]- may influence its interaction with the active site of GNMT.

Investigation of Influence on Cellular Signaling Pathways

Glycine is recognized as an inhibitory neurotransmitter, primarily acting on glycine receptors (GlyRs), which are ligand-gated chloride channels. nih.govdrugbank.com The activation of these receptors leads to an influx of chloride ions, causing hyperpolarization of the postsynaptic membrane and inhibiting neuronal firing. nih.gov Beyond its role in the central nervous system, glycine signaling has been observed in various non-neuronal cells, where it can modulate cellular processes such as proliferation, differentiation, and migration. nih.gov

The structure of Glycine, N-[2-(methylseleno)benzoyl]- suggests that it may interact with GlyRs. The N-benzoyl group could alter its binding affinity and selectivity for different GlyR subtypes. Depending on whether it acts as an agonist or antagonist, it could either mimic or block the effects of glycine, thereby influencing a range of cellular signaling events.

In immune cells, glycine has been shown to attenuate increases in intracellular calcium and diminish the production of oxidants by neutrophils. drugbank.com This effect is mediated through a glycine-gated chloride channel. drugbank.comGlycine, N-[2-(methylseleno)benzoyl]- could potentially modulate these inflammatory responses by interacting with the same channels.

The following table summarizes the potential effects of Glycine, N-[2-(methylseleno)benzoyl]- on key cellular signaling pathways:

Signaling PathwayPotential Effect of Glycine, N-[2-(methylseleno)benzoyl]-Potential Downstream Consequences
Glycine Receptor SignalingAgonist or antagonist activity at GlyRsModulation of neuronal excitability, influence on non-neuronal cell functions (e.g., proliferation, migration)
Calcium SignalingAttenuation of intracellular calcium increases in immune cellsReduced inflammatory responses, decreased oxidant production by neutrophils
NMDA Receptor SignalingPotentiation of NMDA receptor-mediated neurotransmissionModulation of synaptic plasticity, learning, and memory

Identification and Characterization of Molecular Targets and Binding Interactions

The primary molecular targets for Glycine, N-[2-(methylseleno)benzoyl]- are likely to be proteins that naturally bind glycine or similar structures. These include glycine receptors, enzymes involved in glycine metabolism, and potentially other receptors and enzymes where the benzoyl and methylseleno groups can establish favorable interactions.

Glycine Receptors (GlyRs): As a glycine derivative, GlyRs are a logical primary target. The binding affinity and functional activity (agonist versus antagonist) would be determined by how the N-[2-(methylseleno)benzoyl] group fits into the glycine binding pocket and influences receptor conformation.

Glycine N-acyltransferase (GLYAT): This enzyme is responsible for conjugating glycine with acyl-CoA molecules. mdpi.com The benzoyl group of the compound is similar to the natural substrates of this enzyme, suggesting a potential for competitive binding.

Glycine N-methyltransferase (GNMT): The structure of Glycine, N-[2-(methylseleno)benzoyl]- may allow it to fit into the active site of GNMT, potentially modulating its activity and affecting cellular methylation processes. researchgate.net

Molecular docking studies could provide valuable insights into the specific binding interactions between Glycine, N-[2-(methylseleno)benzoyl]- and these potential targets. Key interactions could involve hydrogen bonding with the glycine backbone, and hydrophobic or van der Waals interactions with the benzoyl and methylseleno groups.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in Biological Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of Glycine, N-[2-(methylseleno)benzoyl]- contributes to its biological activity and for designing more potent and selective analogs.

The Glycine Moiety: The core glycine structure is fundamental for its recognition by glycine receptors and metabolic enzymes. Modifications to this backbone would likely have a significant impact on activity.

The Benzoyl Group: The presence and position of substituents on the benzoyl ring can influence binding affinity and selectivity for various targets. For instance, studies on other benzoyl derivatives have shown that the nature and position of substituents can dramatically alter their inhibitory potency against enzymes like tyrosinase. nih.gov

The Methylseleno Group: The selenium atom is a key feature for the compound's antioxidant activity. The replacement of selenium with sulfur (a methylthio group) or oxygen (a methoxy (B1213986) group) would be expected to significantly reduce its antioxidant efficacy. The position of this group on the benzoyl ring is also critical. The ortho-positioning in Glycine, N-[2-(methylseleno)benzoyl]- may facilitate intramolecular interactions that influence its conformation and binding properties.

The following table outlines key structural features and their potential influence on biological activity:

Structural FeaturePotential Influence on Biological Activity
Glycine BackboneEssential for recognition by glycine-binding proteins.
N-Benzoyl GroupInfluences binding affinity and selectivity for various targets through hydrophobic and electronic interactions.
2-(Methylseleno) SubstituentConfers potent antioxidant properties through redox cycling of the selenium atom. Its position influences molecular conformation.

Further SAR studies involving systematic modifications of these structural features would be invaluable for elucidating the precise molecular mechanisms of action of Glycine, N-[2-(methylseleno)benzoyl]- and for optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of Glycine, N-[2-(methylseleno)benzoyl]-?

  • Methodological Answer : Acylating glycine derivatives with seleno-containing benzoyl groups can be achieved via coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF). Evidence from analogous syntheses shows yields up to 95% when using stoichiometric control of reactants and inert atmospheres to prevent selenium oxidation . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing unreacted seleno-precursors .

Q. How can the structural integrity of Glycine, N-[2-(methylseleno)benzoyl]- be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and analytical techniques:

  • IR spectroscopy : Identify characteristic peaks for amide C=O (1650–1680 cm⁻¹) and Se–C bonds (600–700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm benzoyl aromatic protons (δ 7.2–8.0 ppm) and glycine backbone (CH₂ at δ 3.8–4.2 ppm) .
  • Elemental analysis : Validate selenium content (theoretical vs. experimental %) to rule out impurities .

Q. What are the solubility properties of Glycine, N-[2-(methylseleno)benzoyl]- in common solvents, and how do they influence experimental handling?

  • Methodological Answer : Limited solubility in polar solvents (water, methanol) due to the hydrophobic benzoyl-seleno group. Optimal dissolution occurs in DMSO or DMF (2–5 mg/mL at 25°C). Precipitation in aqueous buffers (pH 7.4) suggests colloidal aggregation, necessitating sonication or co-solvents (e.g., PEG-400) for in vitro assays . Safety protocols for handling selenium-containing compounds in DMSO are advised .

Advanced Research Questions

Q. How does the thermal and oxidative stability of Glycine, N-[2-(methylseleno)benzoyl]- impact storage and experimental conditions?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition onset at ~180°C, suggesting stability below this threshold. Selenium oxidation risk (e.g., forming selenoxides) requires storage under argon at –20°C. Pre-experiment stability checks via HPLC (C18 column, acetonitrile/water gradient) are recommended to detect degradation products .

Q. What strategies differentiate the bioactivity of Glycine, N-[2-(methylseleno)benzoyl]- from non-seleno benzoyl glycine analogs?

  • Methodological Answer : Comparative studies using in vitro assays (e.g., enzyme inhibition or cellular uptake) should include:

  • Control analogs : Replace methylseleno with methylthio or methoxy groups (synthesis via analogous routes) .
  • Radiolabeling : Track cellular uptake using ¹⁸F or ⁷⁷Se isotopes, as seen in fluorine-18 benzoyl glycine tracers for tumor imaging .
  • Metabolite profiling : LC-MS/MS to identify selenium-specific metabolites (e.g., selenocysteine conjugates) .

Q. What analytical challenges arise in quantifying selenium content and speciation in Glycine, N-[2-(methylseleno)benzoyl]-?

  • Methodological Answer : Selenium quantification requires ICP-MS (detection limit ~0.1 ppb) or X-ray fluorescence. Speciation analysis (e.g., distinguishing Se–C vs. Se–O bonds) demands hyphenated techniques like HPLC-ICP-MS. Interference from sulfur-containing impurities (common in seleno-compounds) necessitates rigorous pre-purification .

Q. How can in vivo studies be designed to evaluate the pharmacokinetics of Glycine, N-[2-(methylseleno)benzoyl]-?

  • Methodological Answer : Use radiolabeled (e.g., ⁷⁵Se) or fluorescently tagged derivatives. Biodistribution studies in rodent models (IV administration, timed organ/tissue sampling) can assess clearance rates and selenium accumulation. Parallel microPET imaging (if ⁷⁶Se is used) provides real-time tracking, as demonstrated in fluorine-18 benzoyl glycine tracers . Ethical approval for selenium toxicity thresholds is mandatory .

Contradictions and Limitations

  • Synthetic yields : While reports 95% yields for analogous compounds, selenium’s redox sensitivity may reduce yields in practice without strict anhydrous conditions .
  • Bioactivity comparisons : Fluorine-18 analogs show superior tumor uptake, but selenium’s higher atomic weight may alter pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.